

Application Notes and Protocols for L-Methionine-¹³C₅, ¹⁵N in Cell Culture

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Compound of Interest		
Compound Name:	L-Methionine-13C5,15N	
Cat. No.:	B12061872	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Methionine- 13 C₅, 15 N in stable isotope labeling by amino acids in cell culture (SILAC) experiments. The information is intended to guide researchers in accurately calculating concentrations, preparing media, ensuring quality control, and assessing the impact on cell viability for quantitative proteomics studies.

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] The technique involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, stable isotope-labeled counterpart.[3] As cells grow and divide, they incorporate this "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" media, researchers can accurately quantify differences in protein abundance between two cell populations.[2] L-Methionine, an essential amino acid, is a common choice for SILAC experiments.

Data Presentation: L-Methionine-¹³C₅,¹⁵N Concentration and Media Formulations



The following tables provide recommended concentrations for L-Methionine in standard cell culture media for SILAC experiments. It is crucial to use amino acid-deficient media and supplement it with the desired labeled and unlabeled amino acids.

Parameter	Value	Reference
Molecular Weight of L- Methionine	149.21 g/mol	[1]
Molecular Weight of L- Methionine- ¹³ C ₅ , ¹⁵ N	~155.23 g/mol	N/A

Media Type	L-Methionine Concentration (mg/L)
DMEM (Dulbecco's Modified Eagle Medium)	30
RPMI-1640	15
DMEM/F12	17.25

Note: The concentrations listed are for standard formulations. For SILAC, the corresponding molar equivalent of L-Methionine- $^{13}C_{5}$, ^{15}N should be used in the "heavy" medium.

Experimental Protocols Protocol 1: Preparation of "Heavy" SILAC Medium

This protocol outlines the steps for preparing a "heavy" cell culture medium supplemented with L-Methionine- $^{13}C_{5}$, ^{15}N .

Materials:

- Amino acid-deficient cell culture medium (e.g., SILAC DMEM or RPMI-1640)[4][5]
- L-Methionine-13C5,15N
- Other essential amino acids (unlabeled)
- Dialyzed Fetal Bovine Serum (dFBS)



- Sterile, deionized water
- 0.22 μm sterile filter

Procedure:

- Prepare a 1000x stock solution of L-Methionine-¹³C₅, ¹⁵N.
 - Dissolve L-Methionine-¹³C₅,¹⁵N in sterile, deionized water at a concentration of 15 mg/mL. Gentle warming and vortexing may be required to fully dissolve the amino acid.
 - Sterile-filter the stock solution through a 0.22 μm filter.
 - Store the stock solution in aliquots at -20°C.
- · Reconstitute the amino acid-deficient medium.
 - Following the manufacturer's instructions, dissolve the powdered medium in an appropriate volume of sterile, deionized water.
- Supplement the medium with amino acids.
 - Add all essential amino acids, except for methionine, to the reconstituted medium at their normal concentrations.
 - Add the prepared 1000x L-Methionine-¹³C₅,¹⁵N stock solution to the medium to achieve the desired final concentration (e.g., 15 μL of stock solution per 15 mL of medium for a final concentration of 15 μg/mL).
- Add serum and other supplements.
 - Add dialyzed FBS to a final concentration of 10% (or as required for the specific cell line).
 The use of dialyzed serum is critical to prevent the introduction of unlabeled methionine.
 - Add other required supplements such as L-glutamine, penicillin, and streptomycin.
- Final sterile filtration.



- Sterile-filter the complete "heavy" SILAC medium through a 0.22 μm filter.
- Store the medium at 4°C, protected from light.

Protocol 2: Cell Culture and Labeling

Procedure:

- Cell Adaptation:
 - Thaw and culture the cells of interest in the complete "heavy" SILAC medium prepared in Protocol 1.
 - Culture the cells for at least five to six cell doublings to ensure complete incorporation of the L-Methionine-¹³C₅,¹⁵N.[6] The exact number of passages required may vary depending on the cell line's doubling time.
- Parallel "Light" Culture:
 - Simultaneously, culture a parallel set of cells in a "light" medium. This medium should be prepared identically to the "heavy" medium but with unlabeled L-Methionine at the same concentration.
- Experimental Treatment:
 - Once labeling is complete, one population of cells (either "light" or "heavy") can be subjected to the experimental treatment (e.g., drug exposure, growth factor stimulation), while the other serves as the control.

Protocol 3: Quality Control - Verification of Labeling Efficiency

Procedure:

- Sample Preparation:
 - After the adaptation period, harvest a small aliquot of cells from both the "heavy" and "light" cultures.



- Lyse the cells and extract the proteins.
- Quantify the protein concentration in each lysate.
- Protein Digestion:
 - Take an equal amount of protein from the "heavy" and "light" lysates and combine them.
 - Perform an in-solution or in-gel tryptic digest of the combined protein sample.
- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS.
- Data Analysis:
 - Search the mass spectrometry data against a protein database.
 - Determine the incorporation efficiency by calculating the ratio of the intensity of the
 "heavy" methionine-containing peptides to the sum of the intensities of both "heavy" and
 "light" methionine-containing peptides. A labeling efficiency of >95% is generally
 considered acceptable for quantitative proteomics experiments.

Protocol 4: Cell Viability Assessment

It is essential to confirm that the incorporation of L-Methionine-¹³C₅,¹⁵N does not adversely affect cell viability or proliferation.[7] The following are two standard methods for this assessment.

This method distinguishes between viable and non-viable cells based on membrane integrity.[8] [9][10]

Materials:

- Trypan Blue solution (0.4%)[8]
- Hemocytometer
- Microscope



Procedure:

- Harvest a sample of cells cultured in the "heavy" SILAC medium.
- Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[8]
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer.
- Under a microscope, count the number of viable (unstained) and non-viable (blue-stained)
 cells.
- Calculate the percentage of viable cells:
 - % Viability = (Number of viable cells / Total number of cells) x 100
- Compare the viability of cells grown in "heavy" medium to those grown in "light" medium.

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized detergent)
- 96-well plate
- Microplate reader

Procedure:

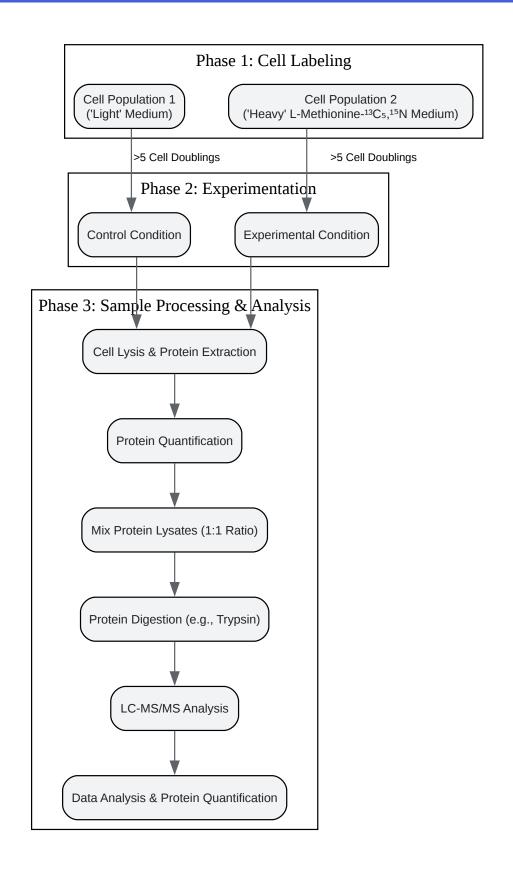
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Replace the medium with "heavy" or "light" SILAC medium and culture for the desired period.



- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Compare the absorbance values between cells cultured in "heavy" and "light" media to assess any differences in metabolic activity.

Mandatory Visualizations Experimental Workflow for SILAC





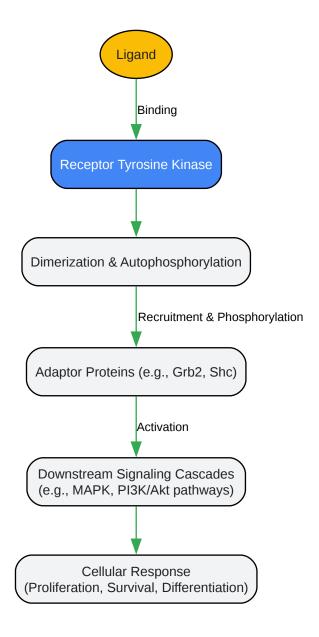
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A schematic overview of the SILAC experimental workflow.



Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling

SILAC is frequently used to study changes in protein phosphorylation and protein-protein interactions within signaling pathways, such as those initiated by receptor tyrosine kinases (RTKs).



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A simplified diagram of a typical RTK signaling pathway.



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